异巴伐沙酮

描述

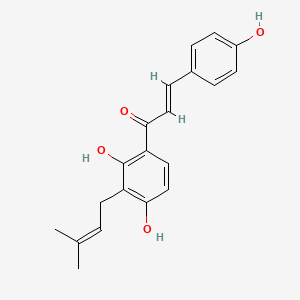

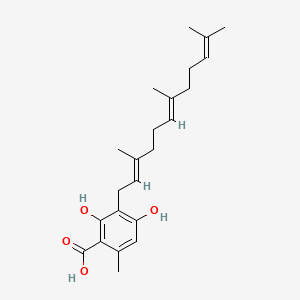

Isobavachalcone (IBC), also known as isobapsoralcone, is a natural flavonoid derived from many medicinal plants, including Fabaceae and Moraceae . It has multiple pharmacological activities, including anti-cancer, anti-microbial, anti-inflammatory, antioxidative, and neuroprotective .

Synthesis Analysis

IBC can be obtained not only by extraction but also by chemical synthesis . A study reported the heterologous biosynthesis pathway of IBC in tobacco . Another study mentioned the enzymatic synthesis of novel isobavachalcone glucosides .Molecular Structure Analysis

Isobavachalcone is a member of the class of chalcones that is trans-chalcone substituted by hydroxy groups at positions 4, 2’, and 4’ and a prenyl group at position 3’ . Its molecular formula is C20H20O4 .Chemical Reactions Analysis

IBC can induce the production of reactive oxygen species (ROS), inhibit AKT, ERK, and Wnt pathways, and promote apoptosis of cancer cells through mitochondrial or endoplasmic reticulum pathways .Physical And Chemical Properties Analysis

Isobavachalcone has a molecular weight of 324.37 g/mol . It is a polyphenol and a member of chalcones .科学研究应用

Control of Blister Blight Disease

IBC has been studied for its effects against Blister Blight Disease, a fungal pathogen that affects the yield and quality of Camellia sinensis . The study found that IBC showed a remarkable control effect against this disease . It was also found that IBC could improve the disease resistance of tea plants by enhancing the activity of tea-plant-related defense enzymes .

Antibacterial Activity

IBC has demonstrated significant antibacterial activity, particularly against Gram-positive bacteria such as Methicillin-Susceptible Staphylococcus aureus (MSSA) and Methicillin-Resistant Staphylococcus aureus (MRSA) . It was also found to inhibit more than 50% of MSSA and MRSA biofilm formation . The study suggested that IBC disrupts the membrane of Bacillus subtilis .

Antifungal Activity

The seed extract of Psoralea corylifolia L., which contains IBC as an active ingredient, has been found to possess significant antifungal activities .

Antitumor Activity

IBC has been reported to have antitumor activities . However, the specific mechanisms and applications in this field require further research.

Antidiabetic Activity

The seed extract of Psoralea corylifolia L., which contains IBC, has been traditionally employed for its antidiabetic activities .

Neuroprotective Activity

IBC has been reported to have neuroprotective properties . Further research is needed to explore its potential applications in neurology.

Plant Metabolic Engineering

IBC is a prenylated chalcone mainly distributed in some Fabaceae and Moraceae species . Research has provided a prospect to produce valuable prenylflavonoids using plant-based metabolic engineering .

Anti-inflammatory and Antioxidative Activities

IBC has been reported to have anti-inflammatory and antioxidative activities . These properties could have potential applications in the treatment of various inflammatory and oxidative stress-related conditions.

作用机制

Target of Action

Isobavachalcone (IBC) is a natural flavonoid that has been identified to target several key proteins in the cell. The primary targets of IBC include ERK1/2 and RSK2 , which are crucial in various cellular processes such as cell proliferation and apoptosis. IBC has also been found to interact with other potential targets such as AKT and dihydroorotate dehydrogenase (DHODH) .

Mode of Action

IBC interacts with its targets in a specific manner. For instance, it acts as an ATP-competitive inhibitor for ERK1/2 and RSK2 . This means that IBC competes with ATP for binding to these proteins, thereby inhibiting their activity. The interaction of IBC with its targets leads to changes in the cell, such as disruption of cell wall/membrane integrity , induction of apoptosis and autophagy , and alteration of gene expression .

Biochemical Pathways

IBC affects multiple biochemical pathways in the cell. It modulates pathways related to cell wall/membrane , drug resistance , apoptosis , and mitochondrial homeostasis . For instance, IBC disrupts the cell wall/membrane by altering the expression of genes associated with β-1,3-glucan and ergosterol biosynthesis . It also induces apoptosis and autophagy-associated cell death by upregulating the expression of Hsp90 and altering autophagy-related genes involved in the formation of the Atg1 complex and the pre-autophagosomal structure .

Result of Action

The action of IBC results in significant molecular and cellular effects. It inhibits cell growth and biofilm formation, disrupts cell wall/membrane integrity, and induces apoptosis and autophagy-associated cell death . These effects are achieved through the modulation of multiple dysregulated pathways and the alteration of gene expression .

安全和危害

属性

IUPAC Name |

(E)-1-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O4/c1-13(2)3-9-16-19(23)12-10-17(20(16)24)18(22)11-6-14-4-7-15(21)8-5-14/h3-8,10-12,21,23-24H,9H2,1-2H3/b11-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUWPGRAKHMEPCM-IZZDOVSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1O)C(=O)C=CC2=CC=C(C=C2)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=C(C=CC(=C1O)C(=O)/C=C/C2=CC=C(C=C2)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601317123 | |

| Record name | Isobavachalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isobavachalcone | |

CAS RN |

20784-50-3, 54676-49-2 | |

| Record name | Isobavachalcone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20784-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobavachalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020784503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxyisocordoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054676492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isobavachalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOBAVACHALCONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZWO2SC993A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

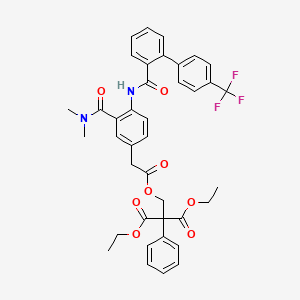

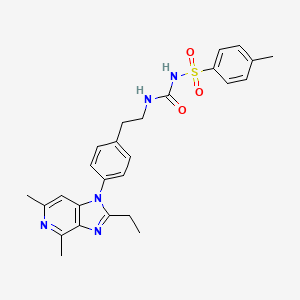

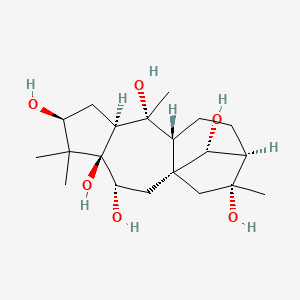

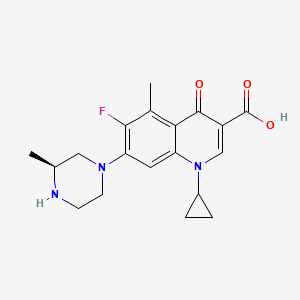

Feasible Synthetic Routes

Q & A

Q1: How does IBC exert its anti-cancer effects?

A1: IBC demonstrates anti-cancer activity through multiple mechanisms. [, , , , , ]

- Induction of Apoptosis: IBC triggers apoptosis in cancer cells through various pathways, including the mitochondrial pathway, characterized by increased Bax/Bcl-2 ratio, cytochrome c release, and caspase activation. [, , , ] IBC also induces apoptosis via the endoplasmic reticulum stress pathway. []

- Inhibition of Proliferation & Invasion: IBC suppresses cancer cell proliferation by inhibiting cell cycle progression and reducing the expression of cell cycle-regulating proteins. [] It also hinders invasion by downregulating matrix metalloproteinases (MMPs) like MMP-2 and MMP-9. []

- Targeting Specific Signaling Pathways: IBC modulates crucial signaling pathways involved in cancer development and progression. It inhibits the PI3K/AKT and ERK pathways, leading to decreased proliferation and increased apoptosis. [, , , , ] IBC also targets the SIRT2/α-tubulin interaction and downstream Snail/MMP and STAT3/c-Myc pathways, contributing to its anti-tumor effects, particularly in triple-negative breast cancer. []

Q2: How does IBC contribute to anti-inflammatory effects?

A2: IBC exhibits anti-inflammatory properties primarily by: [, , ]

- Suppression of NF-κB Pathway: IBC inhibits the activation of the NF-κB signaling pathway, a key regulator of inflammation, leading to decreased production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. [, ]

- Activation of NRF2/HO-1 Pathway: IBC activates the NRF2/HO-1 pathway, enhancing the cellular antioxidant defense system and mitigating oxidative stress, a contributor to inflammation. []

Q3: What is the role of IBC in modulating autophagy?

A3: IBC displays a complex interplay with autophagy. [, ]

- Induction of Autophagy: IBC can induce autophagy in certain cancer cells, contributing to cell death. []

- Inhibition of Autophagic Flux: In adipocytes, IBC inhibits the completion of autophagy (autophagic flux) by causing the accumulation of LC3B and SQSTM1/p62 proteins, potentially contributing to its anti-obesity effects. []

Q4: What is the molecular formula and weight of IBC?

A4: The molecular formula of IBC is C20H20O3, and its molecular weight is 308.37 g/mol.

Q5: What are the key spectroscopic characteristics of IBC?

A5: Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for IBC characterization. [, ] NMR provides detailed information about the hydrogen and carbon atoms in the molecule, while MS helps determine the molecular weight and fragmentation pattern. Specific details regarding chemical shifts and fragmentation patterns can be found in the cited research papers. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,14S)-13-Methyl-5,7,17,19,25-pentaoxa-13-azaheptacyclo[12.10.1.01,12.02,10.04,8.015,23.016,20]pentacosa-2,4(8),9,15(23),16(20),21-hexaene](/img/structure/B1672137.png)

![2-((3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)thio)benzoic acid](/img/structure/B1672144.png)

![5-Amino-2-Methyl-N-[(1r)-1-Naphthalen-1-Ylethyl]benzamide](/img/structure/B1672152.png)